Product packaging for Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate(Cat. No.:CAS No. 1488-15-9)

Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate

Cat. No.: B3241876
CAS No.: 1488-15-9
M. Wt: 246.3 g/mol
InChI Key: SEJYFISUUHLFAB-UHFFFAOYSA-N
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Description

Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate (CAS 1488-15-9) is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol . Its structure features an ester functional group and a nitrile group, connected through a tertiary amine linkage, which makes it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research . The compound is assigned the MDL number MFCD16817525 . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules. It is typically shipped and stored as specified by the supplier to ensure stability. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the relevant Safety Data Sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O2 B3241876 Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate CAS No. 1488-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[benzyl(2-cyanoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-18-14(17)12-16(10-6-9-15)11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJYFISUUHLFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Benzyl 2 Cyanoethyl Amino Acetate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate, the analysis involves disconnecting the molecule at key bonds to identify plausible starting materials. The target molecule has two main substituents on the nitrogen atom: a benzyl (B1604629) group and a 2-cyanoethyl group, attached to an ethyl acetate (B1210297) backbone.

The primary disconnections are the C-N bonds. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the benzyl and cyanoethyl groups. This suggests starting with a glycine (B1666218) ethyl ester and sequentially adding the benzyl and cyanoethyl groups.

Pathway B: Disconnection of the glycine ethyl ester moiety. This approach would involve starting with a pre-formed N-benzyl-N-(2-cyanoethyl)amine and attaching the ethyl acetate group.

A third possibility involves the disconnection of the cyanoethyl group, starting from N-benzylglycine ethyl ester, a readily available secondary amine. This intermediate can then undergo cyanoethylation. This is often a practical approach as the separate components are commercially available or can be synthesized through established methods.

Direct Alkylation Approaches to N-Substituted Glycine Esters

Direct alkylation is a common method for forming C-N bonds. nih.gov This involves the reaction of an amine with an alkyl halide.

Alkylation of Glycine Esters with Benzylic and Cyanoethyl Halides

The synthesis can commence with glycine ethyl ester, which is first benzylated and then cyanoethylated. A patented method describes the synthesis of N-benzylglycine ethyl ester by reacting glycine ethyl ester with benzyl chloride in the presence of a catalyst and an organic solvent. google.com The reaction is carried out at elevated temperatures, typically between 110-140 °C, for 6-12 hours. google.com

Following the synthesis of N-benzylglycine ethyl ester, the next step is the introduction of the cyanoethyl group. This is typically achieved through a Michael addition reaction with acrylonitrile (B1666552). This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In this case, the secondary amine (N-benzylglycine ethyl ester) acts as the nucleophile, and acrylonitrile is the Michael acceptor. researchgate.netorganic-chemistry.org The reaction is often catalyzed by a base.

ReactantsCatalyst/SolventConditionsProduct
Glycine ethyl ester, Benzyl chloridePyridine/Xylene mixture, Toluene/Xylene110-140 °C, 6-12 hoursN-benzylglycine ethyl ester
N-benzylglycine ethyl ester, AcrylonitrileBase (e.g., triethylamine)VariesThis compound

Chemo- and Regioselective Considerations in Alkylation Reactions

A significant challenge in the direct alkylation of amines is controlling the extent of alkylation. Primary amines can be di-alkylated, and secondary amines can be further alkylated to form quaternary ammonium (B1175870) salts. To achieve mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, is crucial. The use of a large excess of the amine can favor mono-alkylation.

In the synthesis of the target molecule, starting with glycine ethyl ester, the first alkylation with benzyl chloride should be controlled to minimize the formation of N,N-dibenzylglycine ethyl ester. The subsequent cyanoethylation of the secondary amine, N-benzylglycine ethyl ester, is generally more straightforward as the secondary amine is less reactive towards further alkylation compared to the primary amine.

Amination Reactions in the Formation of the N-Benzyl(2-cyanoethyl) Moiety

An alternative to direct alkylation is the use of amination reactions, particularly reductive amination.

Reductive Amination Strategies for N-Substituted Amino Esters

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. nih.gov This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. wikipedia.org

For the synthesis of this compound, one could envision a reductive amination between ethyl glyoxylate (B1226380) and a pre-formed N-benzyl-N-(2-cyanoethyl)amine. However, the synthesis of this specific disubstituted amine might be as complex as the direct alkylation route.

A more plausible reductive amination strategy would involve a stepwise approach. For instance, reductive amination of benzaldehyde (B42025) with glycine ethyl ester would yield N-benzylglycine ethyl ester. This would then be followed by cyanoethylation as described previously.

Carbonyl CompoundAmineReducing AgentProduct
BenzaldehydeGlycine ethyl esterSodium borohydride (B1222165) (NaBH4) or similarN-benzylglycine ethyl ester

Sequential Amination and Cyanoethylation Routes

A sequential approach offers better control over the final product. A practical route would be:

Synthesis of N-benzylglycine ethyl ester: This can be achieved either by direct alkylation of glycine ethyl ester with benzyl chloride or by reductive amination of benzaldehyde with glycine ethyl ester. google.com

Cyanoethylation of N-benzylglycine ethyl ester: The resulting secondary amine undergoes a Michael addition with acrylonitrile to yield the final product, this compound. wikipedia.orgresearchgate.net

This sequential route allows for the purification of the intermediate, N-benzylglycine ethyl ester, ensuring a cleaner reaction in the final cyanoethylation step.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly valued for its pot, atom, and step economy (PASE), which aligns with the principles of green chemistry by minimizing waste and simplifying synthetic procedures. nih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, the assembly of its core scaffold can be envisioned through established MCRs that form β-amino esters and related structures.

Several MCRs, such as the Mannich, Biginelli, and Hantzsch reactions, are foundational in the synthesis of nitrogen-containing heterocyclic compounds and their acyclic precursors. iau.irnih.govnih.gov For instance, a Mannich-like reaction could theoretically be employed. This would involve the reaction of an amine, an aldehyde, and a compound with an active methylene (B1212753) group. nih.gov A plausible three-component approach to a related scaffold involves the zinc-mediated Mannich-like reaction between an amine, an aldehyde (like benzaldehyde), and an ester enolate (derived from ethyl acetate). ed.gov

Another relevant MCR is the Biginelli reaction, which typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. iau.irnih.gov While this produces a heterocyclic system, the underlying principles of C-C and C-N bond formation in a single pot are applicable to the design of new MCRs. Researchers have successfully used variations of these reactions with different components, such as ethyl cyanoacetate, to produce a variety of functionalized molecules. iau.ir

The development of novel MCRs is an active area of research. For example, five-component reactions (5CRs) have been developed to create highly complex molecules in a single operation, demonstrating the high potential of MCRs in generating diverse chemical scaffolds. nih.gov The synthesis of various heterocyclic compounds like 2-aminothiophenes and 4H-pyrans has been efficiently achieved through MCRs, sometimes assisted by methods like infrared irradiation. scielo.org.mxrsc.orgnih.gov These examples showcase the versatility of MCRs and suggest that a dedicated MCR for this compound could be developed by carefully selecting the appropriate starting materials that correspond to the desired product's structure: benzylamine (B48309), acrylonitrile (as a precursor to the cyanoethyl group), and a glyoxylate derivative.

Table 1: Examples of Multi-Component Reactions for Related Scaffolds

MCR Type Reactants Product Type Catalyst/Conditions Reference
Mannich-like Benzyl bromide, p-anisidine, ethyl glyoxylate N-protected α-amino ester Zinc-mediated ed.gov
Biginelli Condensation Aldehyde, Ethyl cyanoacetate, (Thio)urea Dihydropyrimidinone TMSCl, H3BO3, or H2C2O4 iau.ir
Hantzsch Pyrrole Synthesis α-chloroacetone, ethyl acetoacetate, ammonia Pyrrole derivative Aqueous ammonia nih.gov
Three-component cyclocondensation Aldehyde, malononitrile, ethyl acetoacetate 4H-pyran derivative Ammonium hydroxide (B78521), IR irradiation scielo.org.mx

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is crucial for minimizing environmental impact. rsc.org This involves the use of environmentally benign solvents, catalysts, and energy sources, as well as designing atom-economical reactions. iupac.org

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of amino esters and related compounds, a variety of catalysts that are more environmentally friendly than traditional reagents have been explored.

Solid acid catalysts, such as sulfated zirconia (SO42-/ZrO2), have been used for the synthesis of β-amino-α,β-unsaturated ketones and esters under solvent-free conditions. researchgate.net These catalysts offer advantages like mild reaction conditions, reusability, low toxicity, and low cost. researchgate.net Another approach involves the use of biocatalysts, such as enzymes, which can operate at room temperature and offer high selectivity. iupac.org

Recent research has also focused on developing catalysts from waste materials. For instance, kinnow peel waste has been used as a green catalyst for the ring-opening of epoxides with amines to produce β-amino alcohols, a reaction class related to the synthesis of substituted amino esters. nih.gov The use of such eco-catalysts represents a significant step towards sustainable chemical synthesis. nih.gov For reactions involving amino acid derivatives, rhodium and palladium-based catalysts have been employed for atom-efficient amination and amidocarbonylation reactions, respectively. nih.gov

Table 2: Environmentally Benign Catalysts for Related Syntheses

Catalyst Reaction Type Advantages Reference
Sulfated Zirconia (SO42-/ZrO2) Condensation of β-dicarbonyls and amines Solvent-free, reusable, mild conditions researchgate.net
Kinnow Peel Powder (KPP) Ring-opening of epoxides with amines Derived from waste, mild conditions nih.gov
Rhodium complexes Amination of aromatic olefins Atom-efficient nih.gov
Palladium complexes Amidocarbonylation of aldehydes Atom-efficient nih.gov
Enzymes Various (e.g., hydrolysis, amidation) Mild conditions, high selectivity iupac.org

Solvent-free reaction conditions are highly desirable in green chemistry as they reduce volatile organic compound (VOC) emissions and simplify product purification. Microwave irradiation has emerged as a valuable tool for promoting solvent-free reactions. scielo.briaea.orgscielo.br For example, the synthesis of β-amino esters has been achieved in good to excellent yields by reacting α-amino ester hydrochlorides with 1,3-dicarbonyl compounds under solvent-free microwave conditions, sometimes using a solid support like Montmorillonite K-10. scielo.briaea.orgscielo.br This method significantly reduces reaction times compared to conventional heating.

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical process converts reactants into the final product. MCRs are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the product. nih.gov

Another technique that promotes solvent-less synthesis is resonant acoustic mixing (RAM), which has been used for peptide bond formation with minimal solvent waste. researchgate.net Ball-milling is another mechanochemical method that allows for peptide synthesis in a solvent-free or liquid-assisted grinding environment, offering an environmentally benign alternative to traditional solution-phase synthesis. rsc.org These innovative techniques could potentially be adapted for the synthesis of this compound, contributing to a more sustainable manufacturing process.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Benzyl 2 Cyanoethyl Amino Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution. For Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate, with its molecular formula C14H18N2O2, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's spatial arrangement.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (PhCH₂-N) would appear as a singlet, while the protons of the ethyl group would present as a quartet (-OCH₂CH₃) and a triplet (-OCH₂CH₃). The methylene protons adjacent to the nitrogen and the cyano group (-NCH₂CH₂CN) would likely exhibit complex splitting patterns due to their diastereotopic nature.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationshipsresearchgate.net

To unravel the complex spin systems and establish connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. chemrxiv.org For this compound, COSY would be instrumental in connecting the protons of the ethyl group and tracing the connectivity within the cyanoethyl fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹J-coupling). bldpharm.com Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of carbon resonances based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. bldpharm.com This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, as well as between the protons of the ethyl group and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. chemrxiv.org NOESY is particularly valuable for determining the preferred conformation and stereochemistry of the molecule. For example, spatial correlations between the benzyl protons and the protons of the ethyl acetate (B1210297) or cyanoethyl moieties would provide insights into the rotational preferences around the C-N bonds.

A hypothetical table of expected 2D NMR correlations is presented below:

Proton (¹H) SignalCOSY Correlations (¹H)HMBC Correlations (¹³C)NOESY Correlations (¹H)
Benzyl-CH₂Aromatic-HAromatic-C, N-CH₂Aromatic-H, N-CH₂ (acetate), N-CH₂ (cyanoethyl)
Aromatic-HAromatic-HAromatic-C, Benzyl-CH₂Benzyl-CH₂, other Aromatic-H
N-CH₂ (acetate)-Carbonyl-C, N-CH₂ (cyanoethyl), Benzyl-CH₂Benzyl-CH₂, N-CH₂ (cyanoethyl), Ethyl-CH₂
Ethyl-OCH₂Ethyl-CH₃Carbonyl-C, Ethyl-CH₃N-CH₂ (acetate)
Ethyl-CH₃Ethyl-OCH₂Ethyl-OCH₂-
N-CH₂ (cyanoethyl)CH₂CNN-CH₂ (acetate), CH₂CN, Benzyl-CH₂Benzyl-CH₂, N-CH₂ (acetate), CH₂CN
CH₂CNN-CH₂ (cyanoethyl)Cyano-C, N-CH₂ (cyanoethyl)N-CH₂ (cyanoethyl)

Dynamic NMR Studies of Rotational Barriers and Molecular Dynamics

The presence of a tertiary amine with bulky substituents like the benzyl and cyanoethyl groups suggests the possibility of restricted rotation around the C-N bonds, leading to conformational isomers that may be observable on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide valuable information about these rotational barriers.

At low temperatures, the rotation around the N-CH₂ (benzyl) or other C-N bonds might be slow enough to give rise to separate signals for protons or carbons that are chemically equivalent at room temperature. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. By analyzing the lineshape changes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational process. Such studies would provide a quantitative measure of the conformational flexibility of this compound.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for confirming the molecular weight and elucidating the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Intermediates and Products

High-resolution mass spectrometry can measure the m/z values with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the molecular formula of this compound (C14H18N2O2) and its potential derivatives or reaction products. nih.gov Predicted HRMS data for various adducts of the target molecule are available. uni.lu

Predicted High-Resolution Mass Spectrometry Data for this compound uni.lu

AdductPredicted m/z
[M+H]⁺247.14411
[M+Na]⁺269.12605
[M-H]⁻245.12955
[M+NH₄]⁺264.17065
[M+K]⁺285.09999

Tandem Mass Spectrometry (MS/MS) for Complex Structural Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. nih.gov

For this compound, the fragmentation patterns would be influenced by the presence of the benzyl group, the tertiary amine, the ester, and the nitrile functional groups. Key fragmentation pathways would likely involve:

Benzylic cleavage: The formation of the stable benzyl cation (C₇H₇⁺) at m/z 91 is a very common fragmentation pathway for compounds containing a benzyl group. nih.gov

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation of amines. This could lead to the loss of the ethyl acetate or cyanoethyl moieties.

Ester fragmentation: Esters can undergo fragmentation through various pathways, including the loss of the alkoxy group (-OC₂H₅) or the entire ester group. libretexts.org

Fragmentation involving the cyano group: The nitrile functionality can also influence the fragmentation pathways.

A plausible fragmentation scheme based on the analysis of related structures is presented below:

Plausible Mass Spectrometry Fragmentation of this compound

Fragment Ion (m/z)Proposed Structure/Loss
246[C₁₄H₁₈N₂O₂]⁺ (Molecular Ion)
201[M - OC₂H₅]⁺
173[M - COOC₂H₅]⁺
155[M - CH₂COOC₂H₅]⁺
91[C₇H₇]⁺ (Benzyl cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactionsresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present in the molecule. docbrown.info

For this compound, the key functional groups would give rise to characteristic vibrational bands:

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2260-2240 cm⁻¹. nih.gov

Carbonyl (C=O) stretch: A strong absorption due to the ester carbonyl group should appear around 1750-1735 cm⁻¹. libretexts.org

C-O stretch: The C-O stretching vibration of the ester will likely produce a strong band in the 1300-1000 cm⁻¹ region. docbrown.info

C-H stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Aromatic C=C stretches: These vibrations usually result in several bands in the 1600-1450 cm⁻¹ region.

A detailed analysis of the IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecular structure and intermolecular interactions. capes.gov.brnih.gov For instance, shifts in the positions of the C=O or C≡N stretching frequencies could indicate the presence of hydrogen bonding or other intermolecular interactions in the solid state or in solution.

Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C≡NStretch2260-2240Medium, Sharp
C=O (Ester)Stretch1750-1735Strong
C-O (Ester)Stretch1300-1000Strong
Aromatic C-HStretch> 3000Medium to Weak
Aliphatic C-HStretch< 3000Medium
Aromatic C=CStretch1600-1450Medium to Weak

X-ray Crystallography for Solid-State Structural Determination of Analogues

The precise three-dimensional arrangement of atoms within a crystalline solid can be definitively determined through single-crystal X-ray diffraction analysis. While a crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic studies have been conducted on closely related N-alkylated glycine (B1666218) derivatives. These analogues provide critical insights into the likely molecular conformations, packing arrangements, and non-covalent interactions that could be expected in the solid state of the title compound.

The crystal packing of these glycine analogues is heavily influenced by hydrogen bonding. In the chloride salts, N-alkylglycinium cations and chloride anions form centrosymmetric dimers, which are further connected into extended chains through hydrogen bonds. mdpi.com In contrast, the nitrate (B79036) salts form two-dimensional networks with varying topologies. mdpi.com The presence of a bulkier benzyl group and a flexible cyanoethyl group in this compound would introduce additional steric and electronic factors that would further modulate these packing arrangements.

In another relevant study, the crystal structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674) was determined to be monoclinic, with a P2(1)/n space group. nih.gov This molecule, which shares the ethyl ester and a cyano-functionalized side chain, was found to have a nearly planar conformation in the solid state. nih.gov The structure is stabilized by both intramolecular and intermolecular interactions. nih.gov This preference for planarity in the presence of a cyano group might contrast with the twisted conformations observed in some N-alkylated glycine derivatives, suggesting a complex interplay of substituent effects on the solid-state structure of the title compound.

The crystallographic data for these analogues are summarized in the table below, providing a comparative framework for understanding the potential solid-state structure of this compound.

Crystallographic Data for Analogues of this compound

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
N-Ethylglycinium Chloride (H₂EtGlyCl)C₄H₁₀ClNO₂OrthorhombicPnma---- mdpi.com
N-(n-Propyl)glycinium Chloride (H₂(n-PrGly)Cl)C₅H₁₂ClNO₂OrthorhombicPnma---- mdpi.com
N-Ethylglycinium Nitrate (H₂EtGlyNO₃)C₄H₉N₂O₅OrthorhombicPmn2₁---- mdpi.com
N-(i-Propyl)glycinium Nitrate (H₂(i-PrGly)NO₃)C₅H₁₁N₂O₅MonoclinicP2₁/c---- mdpi.com
Ethyl 2-cyano-3-N,N-dimethyl amino acrylateC₈H₁₂N₂O₂MonoclinicP2(1)/n4.26(1)11.16(1)19.63(3)95.5(1) nih.gov
Ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetateC₁₃H₁₅N₃O₅SNot SpecifiedNot Specified---- nih.gov

Reactivity and Transformation Pathways of Ethyl 2 Benzyl 2 Cyanoethyl Amino Acetate

Reactivity of the Ester Functional Group (e.g., Transesterification, Amidation)

The ethyl ester group in ethyl 2-[benzyl(2-cyanoethyl)amino]acetate is susceptible to nucleophilic acyl substitution reactions, most notably transesterification and amidation.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by either acid or base. reddit.com Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. Basic conditions, typically employing an alkoxide, proceed via nucleophilic addition of the alkoxide to the ester carbonyl. reddit.com The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired ester. For instance, the use of a large excess of the new alcohol can drive the equilibrium towards the product. The transesterification of β-keto esters has been extensively studied, and these methods can often be applied to other ester types. researchgate.net

Amidation involves the reaction of the ester with an amine to form an amide. This transformation is generally more facile than transesterification, as amines are typically more nucleophilic than alcohols. The reaction can be carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. For N-protected amino esters, amidation can proceed under catalyst- and solvent-free conditions at elevated temperatures. st-andrews.ac.uk For example, benzyl (B1604629) esters of N-protected amino acids react efficiently with various primary and secondary aliphatic amines. st-andrews.ac.uk It is noteworthy that in reactions involving aminoalcohols, selective amidation at the amine can occur over transesterification at the hydroxyl group. researchgate.net

Table 1: Representative Reactions of the Ester Group

Reaction Type Reagents and Conditions Product Type Reference(s)
Transesterification R'OH, Acid or Base Catalyst 2-[benzyl(2-cyanoethyl)amino]acetate ester of R'OH researchgate.net, reddit.com
Amidation R'R''NH, Heat N,N-R'R''-2-[benzyl(2-cyanoethyl)amino]acetamide st-andrews.ac.uk

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can undergo a variety of transformations, including reduction, hydrolysis, and participation in cyclization reactions.

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comnih.gov This reagent typically reduces the nitrile to the corresponding primary amine upon aqueous workup. Catalytic hydrogenation is another widely used method for the reduction of nitriles. researchgate.net Various catalyst systems, such as Raney Nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C), under a hydrogen atmosphere can effectively convert nitriles to primary amines. researchgate.net The choice of catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the nitrile without affecting other functional groups present in the molecule, such as the ester. For instance, selective reduction of a nitrile in the presence of an ester can be achieved using catalytic hydrogenation with specific catalysts like Raney Cobalt or through transfer hydrogenation methods. researchgate.net

Nitrile Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles can lead to either amides or carboxylic acids, depending on the reaction conditions. arkat-usa.orgorganic-chemistry.org Acid- or base-catalyzed hydrolysis initially converts the nitrile to a primary amide. youtube.comkhanacademy.org Under more vigorous conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid. youtube.comarkat-usa.org Mild methods for the alkaline hydrolysis of nitriles to primary amides have been developed, which can be advantageous when other functional groups sensitive to harsh conditions are present. arkat-usa.orgresearchgate.net For example, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and a non-polar aprotic solvent can selectively yield the primary amide. arkat-usa.org

Cyclization Reactions utilizing the Cyano Group

The cyanoethyl group can participate in intramolecular cyclization reactions to form heterocyclic structures, such as piperidones. These reactions are often promoted by strong bases and proceed via an initial deprotonation of the α-carbon to the ester, followed by nucleophilic attack of the resulting enolate onto the nitrile carbon. Subsequent hydrolysis and decarboxylation can lead to the formation of substituted piperidones. The synthesis of piperidones through multicomponent reactions often involves intermediates with cyano groups that undergo cyclization. researchgate.net Additionally, amino esters can undergo intramolecular cyclization to form lactams, and while direct examples involving a pendant cyanoethyl group are less common, the general principle of intramolecular aminolysis of the ester could potentially lead to cyclic products under specific conditions. nih.gov

Reactions at the Tertiary Amine Nitrogen

The tertiary amine center, being a nucleophilic and basic site, can undergo oxidation and rearrangement reactions. The presence of a benzyl group also allows for specific dealkylation reactions.

Oxidation Reactions and Rearrangements (e.g., Meisenheimer Rearrangements)

Oxidation of the tertiary amine with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding tertiary amine N-oxide. researchgate.net These N-oxides are themselves reactive intermediates. If the amine contains an allylic or benzylic group, the N-oxide can undergo a researchgate.netrsc.org-sigmatropic rearrangement known as the Meisenheimer rearrangement, to form an O-allyl or O-benzyl hydroxylamine (B1172632) derivative. researchgate.netrsc.orgsynarchive.com The thermal rearrangement of tertiary amine N-oxides is a key step in this process. synarchive.com

Furthermore, the N-benzyl group can be cleaved through oxidative debenzylation. st-andrews.ac.ukresearchgate.netorganic-chemistry.orgresearchgate.netnih.govrsc.org A common reagent for this transformation is ceric ammonium (B1175870) nitrate (B79036) (CAN). st-andrews.ac.ukresearchgate.netrsc.org This reaction is chemoselective for the debenzylation of tertiary N-benzyl amines and often leaves other functional groups, such as esters and amides, intact. researchgate.net Other methods for N-debenzylation include catalytic hydrogenation, though this can also reduce other functional groups like nitriles if not carefully controlled. nih.govorganic-chemistry.orgsciencemadness.org

Table 2: Representative Reactions at the Tertiary Amine

Reaction Type Reagents and Conditions Product Type Reference(s)
N-Oxidation H₂O₂, m-CPBA This compound N-oxide researchgate.net
Meisenheimer Rearrangement Heat (of N-oxide) O-benzyl hydroxylamine derivative synarchive.com, rsc.org, researchgate.net
Oxidative Debenzylation Ceric Ammonium Nitrate (CAN) Ethyl 2-[(2-cyanoethyl)amino]acetate researchgate.net, st-andrews.ac.uk, rsc.org
Hydrogenolytic Debenzylation H₂, Pd/C Ethyl 2-[(2-cyanoethyl)amino]acetate nih.gov, organic-chemistry.org

N-Alkylation and Quaternization Reactions

The tertiary amine functionality in this compound is susceptible to N-alkylation when treated with an alkylating agent, leading to the formation of a quaternary ammonium salt. This classic transformation is known as the Menschutkin reaction. magritek.comnih.gov The reaction involves the nucleophilic attack of the tertiary amine's lone pair of electrons on the electrophilic carbon of an alkyl halide or another suitable alkylating agent. youtube.comncert.nic.in

The general scheme for the quaternization of this compound is as follows:

Scheme 1: Quaternization of this compound

(Image is illustrative and does not represent a real chemical reaction diagram)

The rate of this reaction is influenced by several factors, including the nature of the alkylating agent (R'-X), the solvent, and the temperature. magritek.comgoogle.com For instance, alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. Polar aprotic solvents, such as acetonitrile (B52724), are known to accelerate the rate of Menschutkin reactions. magritek.com Continuous processes for the quaternization of tertiary amines, including those containing ester functionalities, have been developed to be performed at elevated temperatures (50–140 °C) and pressures to ensure the alkyl halide remains dissolved in the reaction mixture. google.comgoogle.com

A mild and efficient method for quaternizing amines, including benzylamino acids, involves using methyl iodide and potassium bicarbonate in methanol at room temperature. cdnsciencepub.com This method is selective and does not typically affect ester functionalities. cdnsciencepub.com

Table 1: Representative Conditions for N-Alkylation/Quaternization of Tertiary Amines

Alkylating Agent Solvent Temperature Process Type Reference
Benzyl chloride Acetonitrile 20-70 °C Batch/Flow magritek.com
Methyl chloride (Solvent-free) 50-150 °C Batch google.com
Alkyl halide (Solvent-free) 50-140 °C Continuous google.comgoogle.com
Methyl iodide Methanol Room Temp. Batch cdnsciencepub.com

Cyclization and Annulation Reactions Leading to Heterocycle Formation

The presence of both a nitrile and an amine-derived backbone in this compound provides the structural motif for intramolecular or intermolecular cyclization reactions to form various nitrogen-containing heterocycles. These transformations often require initial modification of the starting material or specific reaction partners to facilitate ring closure.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrimidines)

Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govnih.gov For this compound to be a precursor for a pyrazole, it would likely need to be transformed into a β-ketonitrile. This could theoretically be achieved via a Claisen condensation-type reaction if the α-carbon of the ester could be acylated. A more direct, albeit intermolecular, pathway would involve reacting a derivative of the target molecule with hydrazine. For example, the most versatile method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.gov This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. nih.gov Various multicomponent reactions have also been developed to synthesize substituted pyrazoles, often involving an in-situ formation of the necessary precursors that then undergo a (3+2) cyclocondensation. nih.govorganic-chemistry.org

Pyrimidines: Pyrimidines are commonly synthesized through the cyclization of β-dicarbonyl compounds with N-C-N building blocks like amidines, urea (B33335), or guanidine. wikipedia.org The nitrile group in this compound could potentially serve as a synthon for part of the pyrimidine (B1678525) ring. For instance, a general protocol for pyrimidine synthesis involves the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This process involves amide activation followed by nucleophilic addition of the nitrile and subsequent annulation. nih.gov Another approach is the cyclocondensation of β-keto esters with amidines. organic-chemistry.org Furthermore, 5-aminopyrazoles can undergo cyclization with β-ketoesters to form pyrazolo[1,5-a]pyrimidines. researchgate.net

Table 2: General Strategies for Heterocycle Synthesis Relevant to the Structure

Target Heterocycle Key Precursor(s) General Reaction Type Reference
5-Aminopyrazole β-Ketonitrile, Hydrazine Condensation/Cyclization nih.gov
Substituted Pyrazole Aldehyde, Malononitrile, Hydrazine Multicomponent (3+2) Cyclocondensation nih.gov
Pyrimidine Amide, Nitrile Condensation/Annulation nih.gov
Pyrimidine β-Dicarbonyl, Amidine/Urea Principal Synthesis/Cyclization wikipedia.org
Pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole, β-Ketoester Cyclization researchgate.net

Stereoselective Transformations

The prochiral center at the carbon alpha to the ester group in this compound presents an opportunity for stereoselective transformations. While specific studies on this molecule are unavailable, general principles of stereocontrol in related systems can be applied.

For instance, catalytic asymmetric benzylation of N-unprotected amino acid esters has been achieved using a ternary catalyst system, producing chiral α-benzyl amino acids with high enantioselectivity. nih.govresearchgate.net Asymmetric synthesis of α-substituted proline derivatives has been accomplished through diastereoselective N-alkylation, where a chiral N-benzyl group directs the stereochemical outcome. researchgate.net

Furthermore, intramolecular cyclization reactions can be highly stereoselective. Enolates of chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters undergo intramolecular cyclization to afford cyclic β-amino esters with high diastereomeric ratios. nih.gov The stereochemical outcome of cyclization reactions can also be influenced by the choice of protecting groups on the nitrogen atom, which can alter torsional interactions in the transition state. nih.gov The development of stereoselective syntheses of cyclic quaternary α-amino acids often relies on methods like the Strecker reaction using chiral auxiliaries. nih.gov

Mechanistic Investigations of Key Transformations

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies are crucial for understanding the mechanisms of the transformations involving this compound.

N-Alkylation/Quaternization: The kinetics of N-alkylation of tertiary amines, the Menschutkin reaction, have been studied extensively. These are typically second-order reactions, first order in the amine and first order in the alkylating agent. magritek.comresearchgate.net The reaction rate is sensitive to solvent polarity, with more polar solvents generally leading to faster reactions due to stabilization of the charged transition state. magritek.com For example, a study on the benzylation of N,N-dimethyldecylamine found that acetonitrile resulted in the highest reaction rate. magritek.com The activation parameters, such as activation enthalpy and entropy, can provide insight into the structure of the transition state. koreascience.kr

Cyclization: The rates of intramolecular reactions are highly dependent on the size of the ring being formed. wikipedia.orgmasterorganicchemistry.com Generally, the formation of 5- and 6-membered rings is kinetically favored over other ring sizes due to a favorable balance of enthalpic (ring strain) and entropic (probability of ring closure) factors. The relative rate constants for the formation of an n-membered ring often follow the order k₅ > k₆ > k₃ > k₇ > k₄. wikipedia.org Kinetic control is the norm in radical cyclization reactions, though thermodynamic control can be observed under specific conditions, such as low concentrations of a trapping agent. libretexts.org

Investigations of Reaction Selectivity (Chemo-, Regio-, Stereo-)

The presence of multiple reactive sites in this compound makes selectivity a key consideration in its transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in quaternization reactions with methyl iodide and potassium bicarbonate in methanol, the tertiary amine is selectively alkylated without affecting the ester group. cdnsciencepub.com In reductions, a strong reducing agent like LiAlH₄ would likely reduce both the ester and the nitrile groups chemistrysteps.comlibretexts.orglibretexts.orgstudymind.co.uk, while a milder reagent might allow for selective reduction of one group. The hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions, which would also likely hydrolyze the ester group. chemistrysteps.com

Regioselectivity: This is critical in cyclization reactions. In the formation of pyrazoles from unsymmetrical β-dicarbonyl precursors and substituted hydrazines, the regioselectivity of the initial condensation and subsequent cyclization determines the substitution pattern on the final heterocycle. nih.gov Similarly, in multicomponent reactions, steric and electronic factors of the substrates often govern the regiochemical outcome. nih.gov For intramolecular cyclizations, Baldwin's rules are often used to predict the favored ring-closure pathway (e.g., exo vs. endo). However, factors like chelation or conformational rigidity in the transition state can sometimes lead to products that deviate from these predictions. libretexts.orgamrita.edu

Stereoselectivity: As discussed in section 4.4.2, stereoselectivity is concerned with the preferential formation of one stereoisomer over another. In reactions involving the α-carbon of the ester, achieving high stereoselectivity often requires the use of chiral auxiliaries, chiral catalysts, or the transfer of chirality from another center in the molecule. nih.govresearchgate.netnih.gov The stereochemical course of a reaction can sometimes be switched by changing reaction conditions or additives. acs.org A reaction that converts a single stereoisomeric starting material into a single stereoisomeric product is termed stereospecific, while a reaction that produces a predominance of one stereoisomer from a starting material capable of forming multiple is stereoselective. youtube.com

Theoretical and Computational Studies of Ethyl 2 Benzyl 2 Cyanoethyl Amino Acetate

Conformational Analysis and Energy Minima Determination

No dedicated studies on the conformational analysis of Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate were found. Such an analysis would typically involve mapping the potential energy surface and analyzing intramolecular interactions.

There is no available research that maps the potential energy surface of this compound. This type of study is crucial for identifying the most stable conformations (energy minima) and the energy barriers between them.

A detailed analysis of the intramolecular interactions, such as hydrogen bonding and steric effects, that govern the three-dimensional structure of this compound has not been published. While the molecule possesses functional groups capable of such interactions (e.g., the cyano and ester groups), their specific interplay has not been computationally investigated.

Electronic Structure Calculations

Specific electronic structure calculations, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis and charge distribution for this compound, are not available in the scientific literature. While general principles of quantum chemistry can be applied, detailed computational results from methods like Density Functional Theory (DFT) are missing. materialsciencejournal.orgnih.govinoe.ro

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is another area where specific research is lacking.

No studies have been published that characterize the transition states or calculate the activation energy barriers for reactions involving this compound. Such data is vital for understanding its reactivity and the kinetics of its chemical transformations.

Similarly, there is no research available on the computational modeling of solvent effects on the reaction pathways of this compound. Understanding how different solvents might influence its reactivity and the stability of intermediates and transition states is a critical aspect of its chemistry that remains to be explored. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods serve as a powerful tool for predicting the spectroscopic signatures of molecules, which are crucial for their identification and structural elucidation. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for forecasting vibrational and electronic spectra with a high degree of accuracy. dtic.milmdpi.commdpi.com

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are sensitive to the local electronic environment of each nucleus. For this compound, theoretical predictions of ¹H and ¹³C NMR spectra can be performed using DFT calculations. Substituent effects are known to be useful parameters for the prediction of chemical shifts. researchgate.net The predicted values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Below are illustrative tables of predicted chemical shifts. The exact values can vary based on the computational model and solvent system employed.

Table 1: Predicted ¹H NMR Chemical Shifts (Illustrative Data)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Ethyl-CH₃ 1.25 Triplet
Ethyl-CH₂ 4.15 Quartet
Cyanoethyl-CH₂ (adjacent to N) 2.90 Triplet
Cyanoethyl-CH₂ (adjacent to CN) 2.60 Triplet
Acetate-CH₂ 3.50 Singlet
Benzyl-CH₂ 3.80 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (Illustrative Data)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethyl-CH₃ 14.2
Ethyl-CH₂ 61.0
Cyanoethyl-CH₂ (adjacent to N) 48.5
Cyanoethyl-CH₂ (adjacent to CN) 17.0
Cyano (CN) 118.0
Acetate-CH₂ 55.0
Benzyl-CH₂ 58.0
Benzyl-Aromatic (C) 138.0
Benzyl-Aromatic (CH) 127.0 - 129.0

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. DFT calculations can simulate the vibrational modes of a molecule, providing a predicted IR spectrum. dtic.milresearchgate.net The accuracy of these predictions can be enhanced by applying scaling factors to the calculated frequencies to account for computational approximations and anharmonicity. mdpi.com

Key predicted vibrational frequencies for this compound would include:

Table 3: Predicted IR Absorption Bands (Illustrative Data)

Functional Group Predicted Wavenumber (cm⁻¹) Description
C-H (Aromatic) 3030 - 3100 Stretching
C-H (Aliphatic) 2850 - 2980 Stretching
C≡N (Nitrile) ~2245 Stretching
C=O (Ester) ~1735 Stretching
C=C (Aromatic) 1450 - 1600 Ring Stretching
C-O (Ester) 1180 - 1250 Stretching

Predicted UV-Vis Spectrum

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra. mdpi.comresearchgate.netnih.gov The predicted spectrum for this compound is expected to show absorptions due to π → π* transitions within the benzene (B151609) ring. The presence of the tertiary amine and ester groups may cause slight shifts in the absorption maxima (λ_max).

Table 4: Predicted UV-Vis Absorption (Illustrative Data)

Transition Predicted λ_max (nm) Molar Absorptivity (ε)
π → π* ~260 Moderate

The calculations for these spectra are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, revealing conformational flexibility and intermolecular interactions that are not apparent from static models. nih.gov For a flexible molecule like this compound, MD simulations can provide critical insights into its structural dynamics.

An all-atom MD simulation could be performed over a duration of several nanoseconds to observe the molecule's behavior. acs.org Such simulations would track the trajectory of each atom, governed by a force field that describes the potential energy of the system.

Key research findings from a hypothetical MD simulation would likely focus on:

Solvent Interactions: In a simulated aqueous environment, MD can map the hydration shell around the molecule. Polar groups, such as the ester's carbonyl oxygen and the nitrile nitrogen, would be expected to form hydrogen bonds with water molecules. These interactions are crucial for understanding the compound's solubility and how it presents itself in a biological context.

Intramolecular Interactions: The simulation could identify transient intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations. For instance, the flexible side chains might fold back to interact with the aromatic ring.

Radius of Gyration: This parameter, calculated from the simulation, provides a measure of the molecule's compactness over time. Fluctuations in the radius of gyration would indicate transitions between more extended and more compact conformations.

By analyzing the simulation trajectories, researchers can understand how the molecule might interact with other molecules, such as biological macromolecules, and how its dynamic nature might influence its chemical reactivity and properties. acs.org

Applications of Ethyl 2 Benzyl 2 Cyanoethyl Amino Acetate As a Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Molecules and Complex Scaffolds

The molecular architecture of Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate, featuring a tertiary amine, a cyano group, and an ester, theoretically allows for its use as a versatile precursor for a variety of organic molecules. The presence of both nucleophilic (the nitrogen atom) and electrophilic centers, along with the reactive cyano and ester groups, suggests its potential in constructing complex molecular scaffolds.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. In principle, this compound could serve as a starting material for such structures through intramolecular cyclization reactions. For instance, the cyano group could potentially be hydrolyzed to a carboxylic acid or an amide, which could then react with the benzyl (B1604629) group or the ethyl acetate (B1210297) moiety to form a lactam or other heterocyclic systems. However, specific examples of such transformations using this particular compound are not readily found in the scientific literature.

Synthesis of Chiral N-Substituted Amino Acid Analogues for Material Science (non-biological focus)

N-substituted amino acids and their derivatives are of interest in material science for the development of novel polymers and functional materials. While the synthesis of various N-substituted glycine (B1666218) derivatives has been reported, the specific use of this compound for creating chiral analogues with a non-biological focus is not described in the available literature. Theoretically, the ester group could be hydrolyzed to a carboxylic acid, yielding N-benzyl-N-(2-cyanoethyl)glycine, which could then be used as a monomer or a building block. The chirality would need to be introduced in a subsequent step or by using a chiral variant of the starting material.

Role in the Development of Ligands and Catalysts

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, suggesting potential as a bidentate or tridentate ligand for metal coordination. Such ligands are crucial in the development of catalysts for various organic transformations. However, there is no specific information in the searched literature that details the use of this compound in the synthesis of ligands or its direct application in catalysis.

Applications in Material Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

The functional groups present in this compound offer potential for its incorporation into polymers. For example, the hydrolysis of the ester to a carboxylic acid and the reduction of the cyano group to an amine would create a bifunctional monomer suitable for polymerization. Additionally, the cyano and benzyl groups could participate in the formation of supramolecular assemblies through dipole-dipole interactions and π-π stacking. Nevertheless, specific studies demonstrating these applications for this compound are absent from the reviewed literature.

Functionalization of Surfaces and Nanomaterials

The modification of surfaces and nanomaterials with organic molecules can impart new functionalities. The cyanoethyl group, for instance, can be used to graft molecules onto surfaces. While the functionalization of surfaces with N-substituted glycine derivatives and cyanoethylated compounds has been explored in a general context, the specific use of this compound for this purpose is not documented.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., UV-DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. The choice of detector is critical and is dictated by the compound's physicochemical properties.

UV-Diode Array Detector (DAD): The presence of a benzyl (B1604629) group in the molecule imparts UV absorptivity, making a Diode Array Detector (DAD) a suitable choice for detection. A DAD detector allows for the monitoring of absorbance at multiple wavelengths simultaneously, which is useful for identifying the peak corresponding to this compound and for assessing the presence of any UV-active impurities. A typical HPLC method would likely employ a reversed-phase C18 column with a gradient elution system, for instance, using a mobile phase of acetonitrile (B52724) and water. In a study on the simultaneous determination of various parabens, including benzyl paraben which shares structural similarities with the benzyl moiety of the target compound, a C18 column with gradient elution and UV detection at 254 nm was successfully used. biosynth.comsigmaaldrich.com

Evaporative Light Scattering Detector (ELSD): While the benzyl group provides a chromophore, its molar absorptivity might be low, or co-eluting impurities might interfere with UV detection. In such cases, or for a more universal detection method, an Evaporative Light Scattering Detector (ELSD) is a powerful alternative. nih.govnih.gov ELSD is a mass-based detector that is not dependent on the optical properties of the analyte. nih.govnih.govyakhak.org This makes it particularly useful for quantifying compounds that lack a strong chromophore or when analyzing complex mixtures where baseline separation from other UV-active components is challenging. nih.govyakhak.org The principle of ELSD involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. yakhak.org

A hypothetical HPLC-ELSD method for this compound could involve the following parameters:

Interactive Data Table: Hypothetical HPLC-ELSD Parameters

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
Gas Flow (Nitrogen) 1.5 L/min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed to identify and quantify volatile impurities or byproducts from its synthesis. The compound itself may be amenable to GC-MS analysis, provided it has sufficient volatility and thermal stability.

Upon injection into the GC, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to the loss of the ethyl group, the benzyl group, and other key structural motifs. For amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org For esters, cleavage adjacent to the carbonyl group is common. libretexts.org A predicted mass spectrum for the protonated molecule [M+H]⁺ of this compound (C14H18N2O2) would have an m/z of approximately 247.14. nih.gov

Interactive Data Table: Predicted GC-MS Fragmentation of this compound

m/z (Predicted)Possible Fragment Identity
246[M]⁺ (Molecular Ion)
217[M - C2H5]⁺ (Loss of ethyl group)
155[M - C6H5CH2]⁺ (Loss of benzyl group)
91[C7H7]⁺ (Tropylium ion from benzyl group)

It's important to note that derivatization may sometimes be necessary to improve the volatility and thermal stability of amines for GC analysis. hmdb.ca

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule (the nitrogen atom is a stereocenter), it is crucial to determine its enantiomeric purity, especially in contexts where stereospecific synthesis or biological activity is a concern. Chiral chromatography, particularly chiral HPLC, is the most common and effective method for separating enantiomers. nih.govyakhak.org

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amino acid esters and amines. sigmaaldrich.comyakhak.org For the analysis of N-substituted amino acid esters, derivatization with a suitable agent like benzophenone (B1666685) imine or a fluorescent tag can enhance detectability and sometimes improve chiral recognition. yakhak.orgnih.gov

A general approach to developing a chiral HPLC method for this compound would involve screening various polysaccharide-based CSPs (e.g., Chiralpak® or Lux® series) with different mobile phases, typically mixtures of alkanes and alcohols.

Interactive Data Table: General Conditions for Chiral HPLC Method Development

ParameterOptions to Screen
Chiral Stationary Phase Amylose-based (e.g., Chiralpak AD-H), Cellulose-based (e.g., Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol, Hexane/Ethanol
Mobile Phase Composition 90:10, 80:20, 70:30 (v/v)
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 20 - 40 °C
Detection UV at 254 nm

Hyphenated Techniques for Online Reaction Monitoring and Mechanistic Insight

Understanding the reaction pathway and kinetics is vital for process optimization. Hyphenated analytical techniques provide real-time data, offering a window into the reaction as it progresses.

HPLC-NMR and HPLC-MS Coupling for Reaction Profiling

The coupling of HPLC with Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) provides a powerful platform for reaction profiling.

HPLC-MS: This technique allows for the continuous monitoring of the reaction mixture. Aliquots can be periodically withdrawn, quenched, and injected into the HPLC-MS system. This provides information on the consumption of reactants, the formation of the product (this compound), and the appearance and disappearance of any intermediates or byproducts. The synthesis of this compound likely involves a Michael addition of an amine to an acrylate (B77674), a reaction that can be effectively monitored by HPLC-MS. nih.gov

HPLC-NMR: While less common due to lower sensitivity, HPLC-NMR can provide detailed structural information on the components of the reaction mixture as they elute from the HPLC column. This can be invaluable for the unambiguous identification of transient intermediates that might be difficult to isolate.

In-situ IR and Raman Spectroscopy for Real-time Kinetic Studies

In-situ vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time, continuous monitoring of chemical reactions without the need for sampling. sigmaaldrich.com

In-situ FTIR: By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of the synthesis of this compound can be followed in real-time. The formation of the product can be monitored by the appearance of characteristic vibrational bands, such as the C≡N stretch of the nitrile group (around 2250 cm⁻¹) and the C=O stretch of the ester group (around 1735 cm⁻¹). Concurrently, the disappearance of reactant-specific bands can be tracked. This data allows for the determination of reaction kinetics and can provide insights into the reaction mechanism.

In-situ Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar bonds. The C≡N bond also gives a strong Raman signal, making this technique a viable option for monitoring the cyanoethylation step.

By employing these advanced analytical methodologies, a comprehensive understanding of this compound, from its purity and enantiomeric composition to the intricate details of its formation, can be achieved.

Future Directions and Emerging Research Avenues for Ethyl 2 Benzyl 2 Cyanoethyl Amino Acetate

Development of Novel and Highly Efficient Synthetic Strategies

The classical synthesis of Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate likely involves the cyanoethylation of ethyl 2-(benzylamino)acetate, a reaction where a protic amine adds to acrylonitrile (B1666552). wikipedia.org However, future research could focus on more advanced and efficient synthetic strategies that offer improvements in terms of yield, selectivity, and environmental impact.

Modern synthetic organic chemistry is continuously evolving, with a strong emphasis on sustainability and efficiency. Future synthetic approaches for this compound could explore:

Visible-Light-Mediated Reactions: Photoredox catalysis has emerged as a powerful tool for the construction of C-N bonds under mild conditions. nju.edu.cnnih.gov A potential strategy could involve the visible-light-induced coupling of a suitable benzylamine (B48309) derivative with a cyanoethyl-containing radical precursor. This approach could circumvent the need for harsh reagents and high temperatures often associated with traditional methods.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.org Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process. This would be particularly beneficial for producing this compound on a larger scale for potential industrial applications.

Enzymatic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov Researchers could investigate the use of specific hydrolases or transaminases for the stereoselective synthesis of chiral analogues of this compound. nih.gov For instance, an α-amino ester hydrolase could potentially catalyze the formation of the amino ester core. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Strategy Potential Advantages Key Research Focus
Visible-Light-Mediated SynthesisMild reaction conditions, high functional group tolerance, access to novel reaction pathways. nih.govIdentification of suitable photoredox catalysts and radical precursors.
Flow ChemistryImproved safety, scalability, and process control. acs.orgReactor design, optimization of reaction parameters (flow rate, temperature, stoichiometry).
Enzymatic SynthesisHigh stereoselectivity, environmentally benign conditions. nih.govScreening for suitable enzymes, enzyme immobilization, and reaction engineering.

Exploration of Untapped Reactivity Profiles and Transformation Pathways

The unique combination of a tertiary amine, a nitrile, and an ester group within the same molecule offers a plethora of opportunities for exploring novel chemical transformations. While the individual reactivity of these functional groups is well-established, their interplay within this specific molecular framework remains largely unexplored.

Future research could focus on:

Selective Reductions: Investigating the selective reduction of either the nitrile or the ester group would lead to the synthesis of valuable derivatives. For example, the selective reduction of the nitrile to a primary amine would yield a diamine, a useful building block for polymers and chelating agents. Conversely, the selective reduction of the ester to an alcohol would produce an amino alcohol.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. nih.gov For example, a [3+2] cycloaddition with an azide (B81097) could yield a tetrazole, a common scaffold in medicinal chemistry.

Hydrolysis and Derivatization: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a library of amide and ester derivatives. This would allow for the systematic exploration of structure-activity relationships in potential applications.

N-Oxide Formation and Reactivity: The tertiary amine can be oxidized to the corresponding N-oxide, which can undergo further transformations, such as the Cope elimination or nju.edu.cnnih.gov-sigmatropic rearrangements, to introduce new functional groups and structural complexity.

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and reactivity. The application of these methods to this compound could significantly accelerate its development and exploration.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure, conformational preferences, and spectroscopic properties of the molecule. ukm.my It can also be used to model reaction pathways and predict the activation energies for various transformations, providing valuable insights into its reactivity. ukm.my For instance, DFT could be used to predict the most likely site of protonation or nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or at an interface. This information is crucial for understanding its interactions with other molecules and for predicting its macroscopic properties.

Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on existing chemical data to predict the properties and reactivity of new molecules. acs.orgmdpi.com By building a dataset of related amino esters and nitriles, it would be possible to develop predictive models for the properties of this compound and its derivatives. acs.orgmdpi.comnih.gov This could guide the synthesis of new compounds with desired characteristics.

Table 2 highlights the potential applications of computational methods in the study of this compound.

Computational Method Predicted Properties/Insights Potential Impact
Density Functional Theory (DFT)Electronic structure, reaction mechanisms, spectroscopic data. ukm.myRational design of new reactions and catalysts.
Molecular Dynamics (MD)Conformational dynamics, solvation effects, intermolecular interactions.Understanding behavior in complex systems.
Machine Learning (ML)Prediction of physicochemical properties, reactivity, and potential biological activity. mdpi.comAccelerated discovery of new applications.

Expansion of Applications in Niche Chemical Fields and Interdisciplinary Research

While direct applications are yet to be established, the structural features of this compound suggest its potential utility in several niche areas of chemistry and interdisciplinary research.

Future research could explore its use as:

A Precursor for Heterocyclic Synthesis: The presence of multiple functional groups makes it an ideal starting material for the synthesis of complex heterocyclic compounds. For example, intramolecular cyclization reactions could lead to the formation of novel piperidine (B6355638) or azepane derivatives.

A Building Block in Materials Science: The amino and nitrile functionalities could be exploited for the synthesis of functional polymers or for the modification of material surfaces. nih.govrsc.org For instance, it could be incorporated into polymer backbones to introduce specific properties like metal-ion chelation or to act as a cross-linking agent.

A Ligand in Coordination Chemistry: The tertiary amine and nitrile groups can act as coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A validated procedure involves reacting ethyl 2-((2-cyanoethyl)amino)acetate with benzyl halides under microwave irradiation (120°C, 2 hours) in acetonitrile, using i-Pr2NEt as a base . Purification is achieved via flash chromatography (30% EtOAc/CH2Cl2). Key optimization parameters include:
  • Catalyst/base selection : Tertiary amines enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility.
  • Purification : Gradient elution in chromatography ensures high purity (>98%).

Table 1 : Comparison of Synthetic Methods

MethodConditionsYieldPurityReference
Microwave-assisted120°C, 2h, i-Pr2NEt>99%>98%
Reflux (traditional)80°C, 6h, Et3N~75%~95%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify backbone structure (e.g., benzyl protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm).
  • X-ray crystallography : Resolves bond angles (e.g., N–C–C–N torsion angles ~170–179°) and hydrogen-bonding networks .
  • Mass spectrometry : Confirms molecular ion ([M+H]<sup>+</sup> at m/z 277.1) and fragmentation patterns.

Note : For crystallography, slow evaporation from ethanol yields diffraction-quality crystals.

Advanced Research Questions

Q. How can contradictions in reaction yields from different synthetic protocols be resolved?

  • Methodological Answer : Contradictions arise from variations in solvent polarity, temperature, or catalyst loading. To resolve:

Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., temperature vs. catalyst ratio).

Byproduct analysis : TLC or HPLC-MS identifies side products (e.g., unreacted benzyl halides or hydrolysis derivatives) .

Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediate formation.

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :
  • Protecting groups : Temporarily shield the cyanoethyl group with Boc (tert-butoxycarbonyl) to prevent undesired nucleophilic attacks .
  • Low-temperature stepwise addition : Reduces exothermic side reactions.
  • Selective scavengers : Use polymer-supported reagents (e.g., triphenylphosphine resins) to trap excess benzyl halides .

Q. How can computational modeling predict reactivity or stability of derivatives?

  • Methodological Answer :
  • DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to assess steric effects on the benzyl group.
  • MD simulations : Predict solubility in solvents like EtOAc or DMSO.
  • Docking studies : Evaluate interactions with biological targets (e.g., enzyme active sites for potential bioactivity) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with NMR-derived structures?

  • Methodological Answer :
  • Dynamic effects : NMR captures time-averaged conformations, while XRD provides static snapshots. For example, flexible cyanoethyl groups may show multiple orientations in NMR but a single conformation in XRD .
  • Solvent inclusion : Crystallization solvents (e.g., methanol) can induce lattice distortions not observed in solution .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to potential cyanide release during decomposition .
  • Storage : –20°C under inert gas (Ar/N2) to prevent ester hydrolysis.
  • PPE : Nitrile gloves and lab coats; avoid contact with skin (irritant) .

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Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.